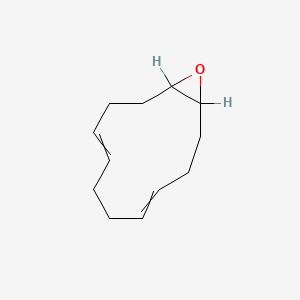
9,10-Epoxy-1,5-cyclododecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Epoxy-1,5-cyclododecadiene is an organic compound with the molecular formula C12H18O. It is a cyclic compound characterized by a unique bicyclic structure that includes an oxygen atom. This compound is notable for its specific stereochemistry and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9,10-Epoxy-1,5-cyclododecadiene can be synthesized through a series of chemical reactions starting from appropriate precursor compounds. The synthesis typically involves cyclization reactions, dehydration, and deprotonation steps .
Industrial Production Methods: In industrial settings, the compound is produced by employing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Epoxy-1,5-cyclododecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce more saturated bicyclic structures .
Aplicaciones Científicas De Investigación
Polymer Chemistry
9,10-Epoxy-1,5-cyclododecadiene is utilized as a crosslinking agent in the synthesis of polymers. Its dual functionality enhances mechanical properties and thermal stability of polymeric materials. The compound's ability to undergo polymerization makes it valuable in developing advanced materials with specific characteristics.
| Property | Description |
|---|---|
| Crosslinking Agent | Enhances mechanical properties |
| Thermal Stability | Improves heat resistance |
Materials Science
In materials science, this compound is explored for its role in creating advanced materials such as:
- Lithium-ion battery components : Its chemical structure allows for improved performance in energy storage applications.
- Anti-static coatings : The compound's properties are beneficial in reducing static electricity in various products.
Biology and Medicine
Research indicates that this compound exhibits potential biological activity , particularly:
- Antimicrobial properties : The epoxide group can interact with biological macromolecules, leading to cytotoxic effects against certain cancer cell lines.
- Synthesis of biologically active compounds : It serves as an intermediate in the development of pharmaceuticals.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial Effects | Interaction with cellular components |
| Cytotoxicity | Modifications of proteins and nucleic acids |
Case Study 1: Polymer Development
A study focused on the use of this compound as a crosslinking agent demonstrated significant improvements in the mechanical properties of epoxy resins used in aerospace applications. The incorporation of this compound resulted in enhanced thermal stability and resistance to deformation under stress.
Case Study 2: Antimicrobial Research
In another research project, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated that the compound exhibited significant bactericidal activity, making it a candidate for further development as an antimicrobial agent in medical applications.
Mecanismo De Acción
The mechanism by which 9,10-Epoxy-1,5-cyclododecadiene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological systems and industrial processes. Detailed studies on its mechanism of action are ongoing to elucidate its full range of effects .
Comparación Con Compuestos Similares
- 9,10-Epoxy-1,5-cyclododecadiene
- 13-Azacyclotridodeca-4,8-diene
- Cyclododecanone
- Cyclododecane
Comparison: Compared to these similar compounds, this compound stands out due to its unique bicyclic structure incorporating an oxygen atom.
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2 |
Clave InChI |
OWUVDWLTQIPNLN-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC2C(O2)CCC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













